molecular formula C17H15ClF3N5O2S B2958582 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 895006-25-4

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2958582
CAS RN: 895006-25-4
M. Wt: 445.85
InChI Key: FZRGHMNSFOUBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15ClF3N5O2S and its molecular weight is 445.85. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiasthma Potential

Research has explored triazolopyrimidine compounds for their potential as antiasthma agents. A study found that certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were active as mediator release inhibitors, which could be beneficial in treating asthma. These compounds showed promising activity in a human basophil histamine release assay, suggesting their potential for further pharmacological and toxicological studies in antiasthma therapy (Medwid et al., 1990).

Radioligand Imaging

Another significant application involves the development of selective radioligands for imaging purposes, such as [18F]PBR111, derived from a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. These compounds, particularly DPA-714, have been synthesized with a fluorine atom in their structure, allowing for labeling with fluorine-18 and enabling in vivo imaging with positron emission tomography (PET). This research provides a pathway for the development of diagnostic tools in neurology and oncology (Dollé et al., 2008).

Serotonin Receptor Antagonism

Compounds based on the triazolopyrimidine scaffold have also been investigated for their affinity to the serotonin 5-HT6 receptor, showing potential as selective antagonists. This research could lead to new treatments for neuropsychiatric disorders, as 5-HT6 receptors are implicated in cognitive processes and mood regulation. The study identified compounds with significant activity in functional assays and binding affinities, highlighting the therapeutic potential of these molecules in the treatment of disorders related to serotonin dysregulation (Ivachtchenko et al., 2010).

Adenosine Receptor Antagonism

Pyrazolotriazolopyrimidines, such as SCH 442416, have been identified as high-affinity and selective antagonists for the A2A adenosine receptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and inflammation. The development of these antagonists offers potential therapeutic applications in diseases where the A2A receptor is involved, such as Parkinson's disease and other neurodegenerative disorders (Kumar et al., 2011).

Anticancer Activity

Triazolopyrimidine derivatives have shown promise in anticancer research, with certain compounds demonstrating the ability to inhibit tumor growth and induce apoptosis in cancer cells. This research opens up new avenues for cancer treatment, highlighting the potential of triazolopyrimidine compounds in targeting and disrupting cancer cell proliferation and survival mechanisms. The unique mechanism of tubulin inhibition presented by these compounds provides a novel approach to combat cancer resistance to traditional chemotherapy (Zhang et al., 2007).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N5O2S/c1-2-3-10-7-13(27)23-15-24-25-16(26(10)15)29-8-14(28)22-12-6-9(17(19,20)21)4-5-11(12)18/h4-7H,2-3,8H2,1H3,(H,22,28)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRGHMNSFOUBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.